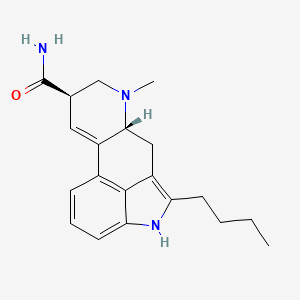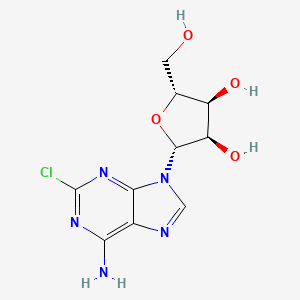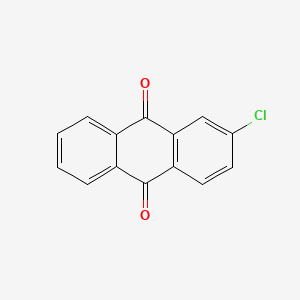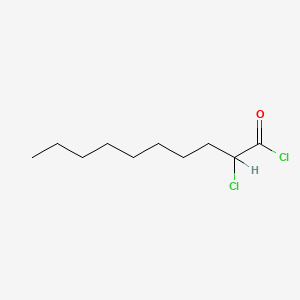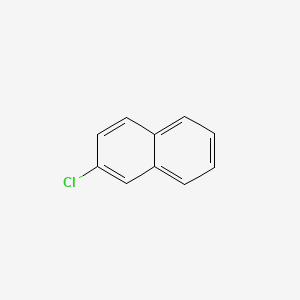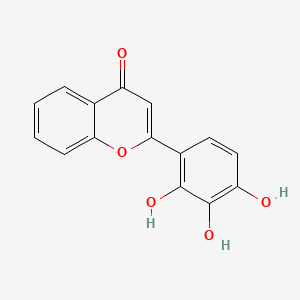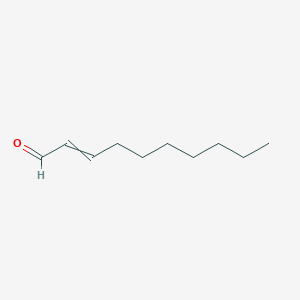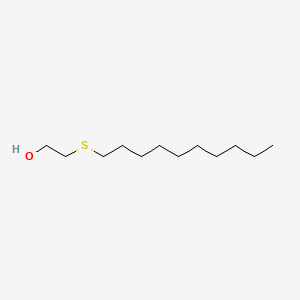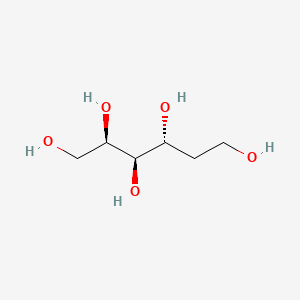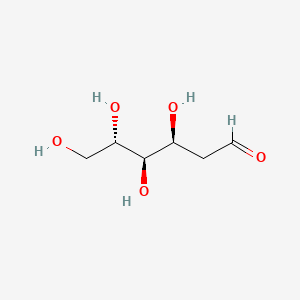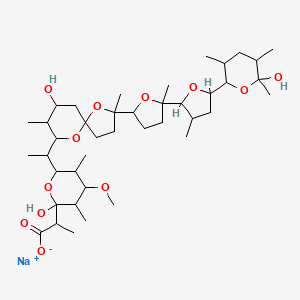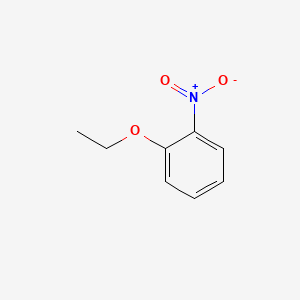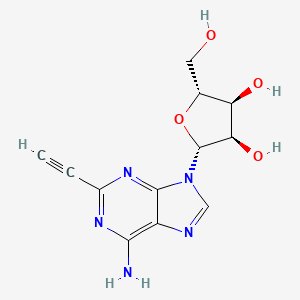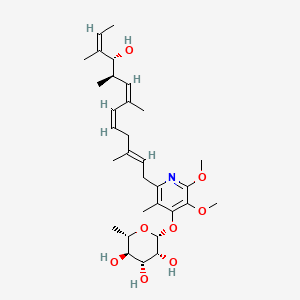
3'-Rhamnopiericidin A(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Rhamnopiericidin A(1) is a piericidin rhamnoside from Streptomyces.
Applications De Recherche Scientifique
Quorum-Sensing Inhibition
3'-Rhamnopiericidin A, along with Piericidin A1, has been identified as a novel quorum-sensing (QS) inhibitor against Chromobacterium violaceum CV026. QS is a microbial signaling system involved in controlling gene expression related to bioluminescence, biofilm formation, antibiotic biosynthesis, and virulence factor production. The compounds were isolated from Streptomyces sp., and their structures were characterized. Their QS activities against C. violaceum CV026 were determined, highlighting their potential in microbial signaling and control research (Ooka et al., 2013).
Biosurfactant Production and Applications
Rhamnolipids, like 3'-Rhamnopiericidin A, are biosurfactants consisting of rhamnose molecules linked to 3-hydroxyfatty acids. They are recognized for their potential in various industrial applications. The study by Wittgens et al. (2018) on heterologous production of long-chain rhamnolipids showcases the diverse applications of these compounds in industries such as bioremediation, pharmaceuticals, and agriculture, due to their unique physicochemical properties (Wittgens et al., 2018).
Environmental Remediation
Rhamnolipid-based biosurfactants like 3'-Rhamnopiericidin A have been evaluated for environmental applications, such as the removal of heavy metals from aqueous solutions. The research by Abyaneh and Fazaelipoor (2016) demonstrates the effectiveness of rhamnolipids in the flotation removal of chromium from aqueous solutions, indicating their potential in environmental cleanup and management (Abyaneh & Fazaelipoor, 2016).
Radioprotection
The radioprotective properties of Hippophae rhamnoides, containing rhamnolipid components, were explored in a study by Goel et al. (2002). This research suggests that rhamnolipids may have potential applications in protecting against radiation-induced damage, which is significant for medical and scientific fields involving radiation exposure (Goel et al., 2002).
Agricultural and Biomedical Applications
Rhamnolipids are emerging as promising bioactive molecules in agriculture and biomedicine. Their diverse biological functions, lower toxicity, and biodegradability make them attractive for applications in these fields. Research by Chen et al. (2017) outlines the potential of rhamnolipids as antimicrobials, immune modulators, virulence factors, and anticancer agents, highlighting their versatility and importance in future pharmacological and food safety needs (Chen et al., 2017).
Propriétés
Numéro CAS |
131622-62-3 |
|---|---|
Nom du produit |
3'-Rhamnopiericidin A(1) |
Formule moléculaire |
C31H47NO8 |
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
(2R,3R,4R,5R,6S)-2-[2-[(2E,5Z,7Z,9R,10R,11Z)-10-hydroxy-3,7,9,11-tetramethyltrideca-2,5,7,11-tetraenyl]-5,6-dimethoxy-3-methylpyridin-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C31H47NO8/c1-10-19(4)24(33)20(5)16-18(3)13-11-12-17(2)14-15-23-21(6)28(29(37-8)30(32-23)38-9)40-31-27(36)26(35)25(34)22(7)39-31/h10-11,13-14,16,20,22,24-27,31,33-36H,12,15H2,1-9H3/b13-11-,17-14+,18-16-,19-10-/t20-,22+,24+,25+,26-,27-,31-/m1/s1 |
Clé InChI |
ZIBGPNICZWZARG-TWWKIJBXSA-N |
SMILES isomérique |
C/C=C(/C)\[C@@H]([C@H](C)/C=C(/C)\C=C/C/C(=C/CC1=C(C(=C(C(=N1)OC)OC)O[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)/C)O |
SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
SMILES canonique |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=C(C(=N1)OC)OC)OC2C(C(C(C(O2)C)O)O)O)C)C)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
3'-rhamnopiericidin A(1) 3'-rhamnopiericidin A1 SN-198-C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



